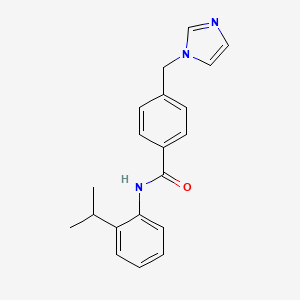
4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibition has been shown to induce cell death in cancer cells, while tankyrase inhibition has been shown to have potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide have been extensively studied. This compound has been shown to induce cell death in cancer cells, while also exhibiting neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential therapeutic applications in cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, as well as the need for further optimization of its synthesis method to produce higher yields.
Zukünftige Richtungen
There are numerous future directions for the study of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide. One potential direction is the further optimization of its synthesis method to produce higher yields and reduce potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential therapeutic applications in various diseases. Finally, the development of novel analogs of this compound may lead to the discovery of even more potent and selective inhibitors of PARP and tankyrase.
In conclusion, 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied, with the potential for further research and development in the future.
Synthesemethoden
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-imidazole-1-methanol. The final product is obtained by reacting the intermediate with 4-aminobenzamide. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide in scientific research are numerous. This compound has been studied for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. It has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15(2)18-5-3-4-6-19(18)22-20(24)17-9-7-16(8-10-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWJBWPNHISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6111089.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(3-thienyl)acetamide](/img/structure/B6111119.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6111125.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-[2-(3-chlorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6111129.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6111131.png)
![2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6111143.png)
![N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B6111147.png)
![N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6111151.png)
![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111155.png)

![2-[(4-nitrobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6111180.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)